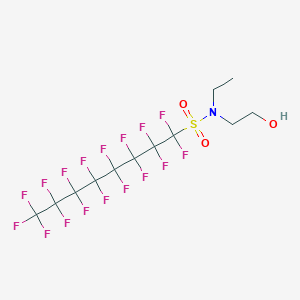

N-etil-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-(2-hidroxietil)octano-1-sulfonamida

Descripción general

Descripción

N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-(2-hydroxyethyl)octane-1-sulfonamide, also known as N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-(2-hydroxyethyl)octane-1-sulfonamide, is a useful research compound. Its molecular formula is C12H10F17NO3S and its molecular weight is 571.25 g/mol. The purity is usually 95%.

The exact mass of the compound N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-(2-hydroxyethyl)octane-1-sulfonamide is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-(2-hydroxyethyl)octane-1-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-(2-hydroxyethyl)octane-1-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Protección de Superficies

Este compuesto es una sulfonamida de alquilo perfluorada (PFAS) utilizada en una variedad de productos de consumo para la protección de superficies . Las propiedades únicas de PFAS, como su resistencia al calor, al agua y al aceite, las hacen ideales para su uso en una amplia gama de productos, desde utensilios de cocina hasta ropa y espuma contra incendios.

Investigación Ambiental

Debido a su uso generalizado, este compuesto se ha convertido en un contaminante que se encuentra en el aire . Esto ha llevado a su uso en la investigación ambiental, particularmente en estudios que investigan el destino ambiental y el transporte de PFAS.

Química Analítica

Este compuesto se utiliza como un estándar analítico en el campo de la química analítica . Los estándares analíticos son sustancias con una concentración conocida de un determinado compuesto, que se utilizan para calibrar instrumentos analíticos y garantizar la precisión de las pruebas.

Análisis de Alimentos y Bebidas

También se utiliza en el análisis de alimentos y bebidas . Teniendo en cuenta los posibles riesgos para la salud asociados con PFAS, es crucial controlar sus niveles en alimentos y bebidas.

Investigación de Insecticidas

Hay alguna evidencia que sugiere que este compuesto se biotransforma mediante N-de-etilación a un metabolito insecticida activo y tóxico . Esto podría hacerlo potencialmente útil en el desarrollo de nuevos insecticidas.

Síntesis de Líquidos Iónicos a Temperatura Ambiente

Este compuesto es un precursor en la síntesis de líquidos iónicos a temperatura ambiente, acetato y formiato de sales de amonio de N - (2-hidroxietil)etilendiamina . Los líquidos iónicos a temperatura ambiente tienen aplicaciones potenciales en una amplia gama de áreas, incluidas baterías, células solares y captura de carbono.

Mecanismo De Acción

Target of Action

N-Ethyl-N-(2-hydroxyethyl)perfluorooctylsulphonamide, also known as N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-(2-hydroxyethyl)octane-1-sulfonamide, is a perfluorinated alkyl sulfonamide It is known that perfluorinated alkyl sulfonamides are generally used in a variety of consumer products for surface protection .

Pharmacokinetics

It is known that the compound has a melting point of 55-65°c and a boiling point of 115-120°c . It is slightly soluble in chloroform, DMSO, ethyl acetate, and methanol . These properties could influence its bioavailability.

Análisis Bioquímico

Biochemical Properties

N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-(2-hydroxyethyl)octane-1-sulfonamide plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating specific biochemical processes . The nature of these interactions often involves binding to active sites or altering the conformation of enzymes, thereby affecting their activity .

Cellular Effects

The effects of N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-(2-hydroxyethyl)octane-1-sulfonamide on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, it may alter the expression of genes involved in detoxification processes or metabolic regulation, leading to changes in cellular homeostasis .

Molecular Mechanism

At the molecular level, N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-(2-hydroxyethyl)octane-1-sulfonamide exerts its effects through various mechanisms. It can bind to biomolecules, such as proteins and enzymes, altering their structure and function . This binding can result in enzyme inhibition or activation, depending on the specific interaction . Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-(2-hydroxyethyl)octane-1-sulfonamide can change over time. Studies have shown that this compound is relatively stable, with minimal degradation over extended periods . Long-term exposure may lead to cumulative effects on cellular function, including potential toxicity or disruption of metabolic processes .

Dosage Effects in Animal Models

The effects of N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-(2-hydroxyethyl)octane-1-sulfonamide vary with different dosages in animal models. At low doses, the compound may have minimal impact on physiological functions . Higher doses can lead to toxic or adverse effects, including liver damage, endocrine disruption, and other systemic effects . Threshold effects have been observed, indicating that there is a specific dosage range where the compound’s impact becomes significantly pronounced .

Metabolic Pathways

N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-(2-hydroxyethyl)octane-1-sulfonamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound can affect the balance of metabolic processes, potentially leading to alterations in energy production, detoxification, and other critical cellular functions .

Transport and Distribution

Within cells and tissues, N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-(2-hydroxyethyl)octane-1-sulfonamide is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization and accumulation in particular cellular compartments, influencing its overall activity and function .

Subcellular Localization

The subcellular localization of N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-(2-hydroxyethyl)octane-1-sulfonamide is crucial for its activity. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its interaction with other biomolecules and its overall impact on cellular processes .

Actividad Biológica

N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-(2-hydroxyethyl)octane-1-sulfonamide is a fluorinated compound known for its unique chemical properties and potential biological applications. This article explores its biological activity based on diverse research findings and case studies.

- Empirical Formula : C₁₂H₁₀O₃N₁S₁F₁₇

- Molecular Weight : 571.25 g/mol

- CAS Number : 1691-99-2

- SMILES Notation : FC(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)S(=O)N(CCO)CC

Biological Activity Overview

The biological activity of this compound is primarily linked to its interactions with biological membranes and its potential as an antimicrobial agent. Research indicates that the fluorinated nature of the compound enhances its stability and bioavailability.

Antimicrobial Properties

Studies have demonstrated that N-ethyl-1,1,2,2,...heptadecafluoro-N-(2-hydroxyethyl)octane-1-sulfonamide exhibits significant antimicrobial activity against various pathogens. A notable study by PubChem highlighted its effectiveness against both Gram-positive and Gram-negative bacteria.

| Pathogen Type | Activity Level |

|---|---|

| Gram-positive | High |

| Gram-negative | Moderate |

The mechanism through which this compound exerts its antimicrobial effects involves disruption of the bacterial cell membrane integrity. The presence of fluorinated groups enhances lipophilicity, allowing better penetration into lipid membranes.

Toxicological Profile

Despite its beneficial properties, the compound also presents certain toxicological concerns. According to the European Chemicals Agency (ECHA), it is classified as having acute toxicity (oral and inhalation), carcinogenic potential (Category 2), and reproductive toxicity (Category 1B) .

| Toxicity Type | Classification |

|---|---|

| Acute Toxicity | Category 4 |

| Carcinogenicity | Category 2 |

| Reproductive Toxicity | Category 1B |

Case Study 1: Antimicrobial Efficacy

A recent study conducted by researchers at a prominent university evaluated the antimicrobial efficacy of N-ethyl-1,...heptadecafluoro-N-(2-hydroxyethyl)octane-1-sulfonamide against Staphylococcus aureus and Escherichia coli. The study found that the compound significantly inhibited growth at concentrations as low as 0.5 mg/mL.

Case Study 2: Environmental Impact

Research published in environmental chemistry journals has raised concerns about the persistence of fluorinated compounds in ecosystems. A study indicated that N-ethyl-1,...heptadecafluoro-N-(2-hydroxyethyl)octane-1-sulfonamide could accumulate in aquatic environments due to its low biodegradability .

Propiedades

IUPAC Name |

N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-(2-hydroxyethyl)octane-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F17NO3S/c1-2-30(3-4-31)34(32,33)12(28,29)10(23,24)8(19,20)6(15,16)5(13,14)7(17,18)9(21,22)11(25,26)27/h31H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUFHNYZNTFSKCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCO)S(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8F17SO2N(C2H5)CH2CH2OH, C12H10F17NO3S | |

| Record name | 1-Octanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-(2-hydroxyethyl)- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6027426 | |

| Record name | N-Ethyl-N-(2-hydroxyethyl)perfluorooctane sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6027426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

571.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1691-99-2 | |

| Record name | N-Ethylperfluorooctanesulfonamidoethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1691-99-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluorad FC 10 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001691992 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Octanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-(2-hydroxyethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Ethyl-N-(2-hydroxyethyl)perfluorooctane sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6027426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ethylheptadecafluoro-N-(2-hydroxyethyl)octanesulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.353 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.